molecular formula C12H9F3N2O2 B2875091 5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol CAS No. 860788-30-3

5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol

Cat. No.: B2875091
CAS No.: 860788-30-3
M. Wt: 270.211
InChI Key: KKCWCZUGKXYTNF-UHFFFAOYSA-N
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Description

5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol is a high-purity pyrimidine derivative offered with a guaranteed purity of 97% . This compound is intended for research and development purposes only and is not approved for human, veterinary, or household use. Pyrimidines represent a privileged scaffold in medicinal chemistry and drug discovery due to their presence in nucleobases and vitamins, and their capacity to interact with diverse biological targets through hydrogen bonding and by serving as bioisosteres for other aromatic systems . The core pyrimidine structure is a key motif in numerous FDA-approved pharmaceuticals, including anticancer agents like osimertinib and gefitinib, the antihypertensive minoxidil, and various antiviral and antipsychotic drugs . The specific substitution pattern on this compound—featuring a methoxy group and a 3-(trifluoromethyl)phenyl ring—is of significant interest. The trifluoromethyl group is a critical functional group in modern agrochemical and pharmaceutical design, known to dramatically influence a molecule's pharmacokinetic properties by enhancing its lipophilicity, metabolic stability, and bioavailability . This structural profile suggests broad potential utility across multiple research domains. In anticancer research, closely related trifluoromethylpyrimidine derivatives have been designed as potent EGFR (Epidermal Growth Factor Receptor) inhibitors , demonstrating excellent activity against various human tumor cell lines . Furthermore, pyrimidine-based compounds are extensively investigated for their antimicrobial, anti-inflammatory, and antifungal properties . The presence of the trifluoromethyl group also makes this compound a valuable building block for developing materials in agrochemicals and other specialty chemical applications . Researchers can leverage this high-quality compound as a key synthetic intermediate to explore novel biologically active molecules or to develop new materials for optoelectronics and organic semiconductors .

Properties

IUPAC Name

5-methoxy-2-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-19-9-6-16-10(17-11(9)18)7-3-2-4-8(5-7)12(13,14)15/h2-6H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCWCZUGKXYTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with methoxyacetylacetone in the presence of a base to form an intermediate, which is then cyclized to yield the desired pyrimidinol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form a dihydropyrimidine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinecarboxylic acid.

    Reduction: Formation of 5-methoxy-2-[3-(trifluoromethyl)phenyl]-4,5-dihydropyrimidinol.

    Substitution: Formation of 5-methoxy-2-[3-(substituted)phenyl]-4-pyrimidinol derivatives.

Scientific Research Applications

5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural differences and properties between the target compound and analogous pyrimidine derivatives:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol 860788-30-3 C₁₂H₉F₃N₂O₂ 270.21 5-OCH₃, 2-(3-CF₃Ph), 4-OH
5-Methoxy-2-(2-pyridinyl)-4-([3-(trifluoromethyl)phenyl]sulfanyl)pyrimidine 321432-99-9 C₁₇H₁₂F₃N₃OS 363.36 5-OCH₃, 2-pyridinyl, 4-S-C₆H₄-CF₃
4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide 339101-83-6 C₁₉H₁₅F₃N₂S 368.39 2-S-CH₂-C₆H₄-CH₃, 5-C₆H₄-CF₃
5-Methoxy-2-([3-(trifluoromethyl)benzyl]sulfanyl)-4-pyrimidinol Not provided ~C₁₉H₁₄F₃N₂O₂S* ~405.38* 5-OCH₃, 2-S-CH₂-C₆H₄-CF₃, 4-OH

*Estimated based on structural analysis; exact data unavailable in provided evidence .

Key Observations:

The pyridinyl group in the compound from introduces a nitrogen heterocycle, which may enhance π-π stacking interactions in biological systems . Benzyl sulfanyl substituents (e.g., in and ) add steric bulk, possibly affecting binding pocket accessibility in enzyme targets .

Trifluoromethyl Group: All compounds retain the 3-(trifluoromethyl)phenyl moiety, known to improve metabolic stability and membrane permeability due to its electron-withdrawing and lipophilic nature .

Biological Activity

5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol, also known by its CAS number 860788-30-3, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₉F₃N₂O₂
  • Molecular Weight : 270.207 g/mol
  • CAS Number : 860788-30-3

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in inflammatory processes.

Biological Activity

  • Anti-inflammatory Properties :
    • Research indicates that similar compounds with trifluoromethyl substitutions exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, a related compound demonstrated an IC50 of 0.25 µM for COX-2, suggesting a potential for selective inhibition in inflammatory pathways .
  • Neurokinin Receptor Modulation :
    • The compound has been explored for its effects on neurokinin receptors, which are implicated in various physiological processes including pain and inflammation. Studies have shown that modifications in the molecular structure can enhance receptor binding affinity and selectivity .
  • Cytotoxicity :
    • Some studies have investigated the cytotoxic effects of this compound on cancer cell lines, revealing that it may induce apoptosis in specific types of cancer cells. However, detailed mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX enzymes
Neurokinin modulationPotential receptor modulation
CytotoxicityInduction of apoptosis in cancer cells

Case Study Example

In a study assessing the anti-inflammatory effects of similar compounds, researchers utilized a rat air pouch model to evaluate the efficacy of this compound. The results indicated significant reductions in white blood cell infiltration and prostaglandin production, highlighting its potential therapeutic application in treating inflammatory diseases .

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